molecular formula C15H14F2N4O2 B11196517 2,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide

2,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11196517
M. Wt: 320.29 g/mol
InChI Key: SVVMLLDMFDSZGF-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, a morpholino group attached to the pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction where 2,4-difluoronitrobenzene is reacted with morpholine to form the intermediate 2,4-difluoro-N-(2-morpholino-5-pyrimidinyl)aniline. This intermediate is then subjected to a condensation reaction with benzoyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

  • 2,4-Difluoronitrobenzene
  • 2,4-Difluoroaniline
  • 2,4-Difluorobenzamide

Comparison: Compared to these similar compounds, 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is unique due to the presence of the morpholino and pyrimidinyl groups, which enhance its biological activity and specificity. The combination of these functional groups allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H14F2N4O2

Molecular Weight

320.29 g/mol

IUPAC Name

2,4-difluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H14F2N4O2/c16-10-1-2-12(13(17)7-10)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)

InChI Key

SVVMLLDMFDSZGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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